3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline
CAS No.: 1040688-17-2
Cat. No.: VC2620281
Molecular Formula: C19H24ClNO
Molecular Weight: 317.9 g/mol
* For research use only. Not for human or veterinary use.
![3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline - 1040688-17-2](/images/structure/VC2620281.png)
Specification
CAS No. | 1040688-17-2 |
---|---|
Molecular Formula | C19H24ClNO |
Molecular Weight | 317.9 g/mol |
IUPAC Name | 3-chloro-2-methyl-N-[(4-pentoxyphenyl)methyl]aniline |
Standard InChI | InChI=1S/C19H24ClNO/c1-3-4-5-13-22-17-11-9-16(10-12-17)14-21-19-8-6-7-18(20)15(19)2/h6-12,21H,3-5,13-14H2,1-2H3 |
Standard InChI Key | MDJMGRXGERMMGR-UHFFFAOYSA-N |
SMILES | CCCCCOC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)C |
Canonical SMILES | CCCCCOC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)C |
Introduction
Chemical Identity and Properties
3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline (CAS: 1040688-17-2) is an organic compound characterized by its unique molecular structure. The compound contains a chloro- and methyl-substituted aniline moiety linked via a secondary amine to a benzyl group with a pentyloxy substituent .
The compound exhibits the following physicochemical properties:
Property | Value |
---|---|
Chemical Name | 3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline |
CAS Registry Number | 1040688-17-2 |
Molecular Formula | C₁₉H₂₄ClNO |
Molecular Weight | 317.9 g/mol |
IUPAC Name | 3-chloro-2-methyl-N-[(4-pentoxyphenyl)methyl]aniline |
InChI | InChI=1S/C19H24ClNO/c1-3-4-5-13-22-17-11-9-16(10-12-17)14-21-19-8-6-7-18(20)15(19)2/h6-12,21H,3-5,13-14H2,1-2H3 |
InChIKey | MDJMGRXGERMMGR-UHFFFAOYSA-N |
SMILES | CCCCCOC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)C |
PubChem CID | 28308125 |
This detailed chemical signature distinguishes it from other related compounds and provides the foundation for understanding its behavior in various chemical environments .
Structural Characteristics
The molecular architecture of 3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline includes several key functional groups that contribute to its chemical reactivity and potential applications:
Structural Analogs and Comparative Analysis
3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline shares structural similarities with several related compounds, most notably 3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline (CAS: 1040688-28-5) .
Comparison with Isopentyloxy Analog
The following table compares key properties of 3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline with its isopentyloxy structural analog:
Property | 3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline | 3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline |
---|---|---|
CAS Number | 1040688-17-2 | 1040688-28-5 |
Molecular Formula | C₁₉H₂₄ClNO | C₁₉H₂₄ClNO |
Molecular Weight | 317.9 g/mol | 317.9 g/mol |
IUPAC Name | 3-chloro-2-methyl-N-[(4-pentoxyphenyl)methyl]aniline | 3-chloro-2-methyl-N-[[4-(3-methylbutoxy)phenyl]methyl]aniline |
SMILES | CCCCCOC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)C | CC1=C(C=CC=C1Cl)NCC2=CC=C(C=C2)OCCC(C)C |
InChIKey | MDJMGRXGERMMGR-UHFFFAOYSA-N | WMCWGSBZDVGXLM-UHFFFAOYSA-N |
PubChem CID | 28308125 | 28308126 |
The primary structural difference between these compounds is the arrangement of the five-carbon alkoxy chain, with the target compound featuring a linear pentyloxy group and the analog containing a branched isopentyloxy (3-methylbutoxy) group .
Related Structural Motifs
Another related compound is N-Methyl-3-chloroaniline (CAS: 7006-52-2), which shares the chloro-substituted aniline moiety but lacks the benzyl and pentyloxy components . This compound has been described as potentially undergoing C3 borylation in the presence of an iridium catalyst.
Physical and Chemical Properties
Based on its structure and the properties of related compounds, 3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline is expected to demonstrate the following properties:
Physical Characteristics
The compound is likely to exist as a crystalline solid or oil at room temperature. The presence of the pentyloxy chain may influence its melting point and physical state compared to similar compounds without this lipophilic group .
Chemical Reactivity
Several reactivity patterns can be anticipated:
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Secondary amine reactivity: The NH group can participate in various reactions, including acylation, alkylation, and coordination with metals.
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Aromatic system reactivity: Both aromatic rings provide sites for electrophilic aromatic substitution, though the existing substituents will influence regioselectivity.
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Ether linkage stability: The pentyloxy ether group is relatively stable under neutral conditions but may be susceptible to cleavage under strong acidic conditions.
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